molecular formula C12H10 B14759261 5H-5,8-Methanobenzo[7]annulene CAS No. 252-78-8

5H-5,8-Methanobenzo[7]annulene

Cat. No.: B14759261
CAS No.: 252-78-8
M. Wt: 154.21 g/mol
InChI Key: FCDPQOCIKDZCMD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Methano-5H-benzocycloheptene involves several steps. One common method includes the treatment of a precursor compound with a haloalkyl sulfone, followed by a series of reactions involving base treatment, deprotection, and reduction . The detailed steps are as follows:

Industrial Production Methods

Industrial production methods for 5,8-Methano-5H-benzocycloheptene typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5,8-Methano-5H-benzocycloheptene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Methano-5H-benzocycloheptene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Methano-5H-benzocycloheptene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Methano-5H-benzocycloheptene is unique due to its specific structural features, including the position of the methano bridge, which imparts distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications .

Properties

CAS No.

252-78-8

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

tricyclo[7.2.1.02,7]dodeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C12H10/c1-2-4-12-10(3-1)7-9-5-6-11(12)8-9/h1-7,11H,8H2

InChI Key

FCDPQOCIKDZCMD-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1=CC3=CC=CC=C23

Origin of Product

United States

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